Diethyl 4-phenylquinoline-3,5-dicarboxylate
Description
Diethyl 4-phenylquinoline-3,5-dicarboxylate (CAS: 5431-66-3) is a quinoline derivative with the molecular formula C₂₁H₁₉NO₄ and a molar mass of 349.38 g/mol. Key physicochemical properties include a predicted density of 1.201 g/cm³, boiling point of 495.3°C, and a pKa of 2.30, indicating moderate acidity . The compound features a quinoline core substituted with a phenyl group at the 4-position and ethyl ester groups at the 3,5-positions.
Properties
CAS No. |
5431-66-3 |
|---|---|
Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
diethyl 4-phenylquinoline-3,5-dicarboxylate |
InChI |
InChI=1S/C21H19NO4/c1-3-25-20(23)15-11-8-12-17-19(15)18(14-9-6-5-7-10-14)16(13-22-17)21(24)26-4-2/h5-13H,3-4H2,1-2H3 |
InChI Key |
YSKLYUKVVRZGJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=CC(=C2C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-phenylquinoline-3,5-dicarboxylate typically involves the reaction of quinoline derivatives with ethyl esters under specific conditions. One common method includes the condensation of 4-phenylquinoline-3,5-dicarboxylic acid with ethanol in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-phenylquinoline-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
Diethyl 4-phenylquinoline-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of Diethyl 4-phenylquinoline-3,5-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares diethyl 4-phenylquinoline-3,5-dicarboxylate with key analogues:
Key Differences and Implications
Core Structure: The quinoline core in the target compound is aromatic and planar, enabling π-π stacking interactions, whereas dihydropyridine derivatives (e.g., ) adopt non-planar conformations due to their partially saturated rings. This structural difference impacts electronic properties and reactivity . Pyrrole derivatives () exhibit hydrogen-bonding motifs (e.g., dimer formation) absent in quinoline or dihydropyridine systems .
Substituent Effects :
- Electron-donating groups (e.g., methoxy in ) enhance solubility and modulate biological activity, while bulky substituents (e.g., biphenyl in ) influence crystallinity and packing efficiency .
- The 3,4,5-trimethoxyphenyl group in is associated with enhanced pharmacological activity in calcium channel blockers like nicardipine .
Pyrrole-2,5-dicarboxylate () is synthesized via heterocyclic transformations, highlighting divergent synthetic strategies for related scaffolds .
Biological Activities: Substituted pyridines () exhibit anti-inflammatory and antimicrobial activities, whereas quinoline derivatives are often explored for anticancer and antimalarial applications. The target compound’s biological profile remains underexplored but could be inferred from structural parallels .
Biological Activity
Diethyl 4-phenylquinoline-3,5-dicarboxylate (DPQ) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of DPQ, supported by case studies, research findings, and data tables.
Chemical Structure and Synthesis
This compound belongs to the quinoline family, which is known for its pharmacological properties. The synthesis of DPQ typically involves multi-step reactions starting from readily available precursors. For instance, derivatives of quinoline can be synthesized through reactions involving aminobenzophenones and acetylenic esters in the presence of catalysts like SnO2 nanoparticles .
Anticancer Properties
DPQ has shown promising anticancer activity against various cancer cell lines. A study highlighted that derivatives of quinoline, including DPQ, exhibited significant antiproliferative effects against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines, with IC50 values indicating potent activity .
Table 1: Antiproliferative Activity of DPQ Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | COLO205 | 0.32 |
| H460 | 0.89 |
The mechanism of action for DPQ involves interaction with tubulin, leading to disruption in microtubule dynamics which is critical for cancer cell division . Molecular docking studies have suggested that DPQ binds to the colchicine-binding site on tubulin, thereby inhibiting cell proliferation and inducing apoptosis .
Antimicrobial Activity
In addition to its anticancer effects, DPQ has been evaluated for antimicrobial properties. Research indicates that quinoline derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, a derivative similar to DPQ demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with low IC50 values .
Table 2: Antimicrobial Activity of DPQ Derivatives
| Compound | Bacteria | IC50 (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.214 |
| Escherichia coli | 0.389 |
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of DPQ on various cancer cell lines. The results indicated that structural modifications could enhance its bioactivity while reducing toxicity profiles .
- In Silico Studies : Computational studies have been employed to predict the pharmacokinetic properties of DPQ derivatives. These studies suggest favorable absorption and distribution characteristics along with minimal cardiotoxicity risks .
- Structure-Activity Relationship (SAR) : The SAR analysis has revealed that specific substitutions on the quinoline ring significantly influence the biological activity of these compounds. For instance, modifications at the 2-position of the quinoline ring have been associated with increased anticancer potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
